molecular formula C11H18N2OS B7505679 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole

4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole

Cat. No. B7505679
M. Wt: 226.34 g/mol
InChI Key: VUQAYAQZQKTDIJ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole (DMOIM) is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMOIM is a derivative of imidazole, a five-membered heterocyclic compound that is widely used in pharmaceuticals and other chemical industries.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of cancer cell proliferation. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to bind to the active site of the enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By inhibiting MurA, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole prevents the formation of peptidoglycan, leading to bacterial cell death. In cancer cells, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. In animal studies, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been found to have anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of pain and inflammation-related disorders. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has also been shown to have antioxidant activity, which may contribute to its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole also has good solubility in water and other common solvents, which makes it easy to work with in the lab. However, one limitation of using 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is its limited stability, which can make it difficult to store and transport. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is also relatively expensive compared to other compounds, which may limit its use in some experiments.

Future Directions

There are several potential future directions for the research and development of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole. One area of interest is the further exploration of its antimicrobial activity, particularly against multidrug-resistant bacteria. Another area of interest is the development of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole as an anticancer agent, either alone or in combination with other drugs. Additionally, the potential use of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole in the treatment of pain and inflammation-related disorders warrants further investigation. Finally, the development of new synthetic methods for 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole may improve its stability and reduce its cost, making it more accessible for research and development.

Synthesis Methods

The synthesis of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole involves the reaction of 2-methyl-4,5-dimercapto-1H-imidazole with 2-(oxolan-2-ylmethyl)chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiolate, which then reacts with the chloroalkyl group to form 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole. The reaction scheme is shown below:

Scientific Research Applications

4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has also been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.

properties

IUPAC Name

4,5-dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-8-9(2)13(11(12-8)15-3)7-10-5-4-6-14-10/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQAYAQZQKTDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)SC)CC2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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